molecular formula C7H7N3 B2520997 2-Amino-6-methylpyridine-4-carbonitrile CAS No. 1264052-09-6

2-Amino-6-methylpyridine-4-carbonitrile

Cat. No.: B2520997
CAS No.: 1264052-09-6
M. Wt: 133.154
InChI Key: PIRWCSQJTNPBMN-UHFFFAOYSA-N
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Description

2-Amino-6-methylpyridine-4-carbonitrile is an organic compound with the molecular formula C7H7N3 It is a derivative of pyridine, characterized by the presence of an amino group at the 2-position, a methyl group at the 6-position, and a nitrile group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-methylpyridine-4-carbonitrile can be achieved through several methods. One common approach involves the reaction of 2-amino-6-methylpyridine with a suitable nitrile source under specific conditions. For instance, the compound can be synthesized by reacting 2-amino-6-methylpyridine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved yields. The starting materials and reagents are continuously fed into the reactor, and the product is collected at the outlet, ensuring a steady production rate.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-methylpyridine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce primary amines. Substitution reactions can lead to halogenated derivatives or other substituted compounds.

Scientific Research Applications

2-Amino-6-methylpyridine-4-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, including neurological disorders and cancers.

    Industry: The compound is used in the production of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-6-methylpyridine-4-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved vary depending on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-methylpyridine: Lacks the nitrile group, making it less versatile in certain synthetic applications.

    2-Amino-4-methylpyridine: Has the amino group at the 2-position and the methyl group at the 4-position, differing in the position of substituents.

    2-Amino-6-methylpyridine-4-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group, leading to different chemical properties and reactivity.

Uniqueness

2-Amino-6-methylpyridine-4-carbonitrile is unique due to the presence of both an amino group and a nitrile group on the pyridine ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-amino-6-methylpyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-2-6(4-8)3-7(9)10-5/h2-3H,1H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIRWCSQJTNPBMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1264052-09-6
Record name 2-amino-6-methylpyridine-4-carbonitrile
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